(S,R)-pseudoxandrine hydrochloride
Description
(S,R)-Pseudoxandrine hydrochloride is a chiral organic compound classified as a hydrochloride salt. This places it among compounds with moderate to low potency compared to other D2 receptor-targeting agents. Its molecular structure, inferred from related hydrochlorides (e.g., oxycodone hydrochloride, pseudoephedrine hydrochloride), suggests a combination of aromatic and aliphatic moieties with stereochemical complexity, which may influence its binding affinity and solubility .
Properties
Molecular Formula |
C37H38N2O7 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(1R,14S)-9,21-dihydroxy-6,20,25-trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaen-13-one |
InChI |
InChI=1S/C37H38N2O7/c1-38-12-10-21-17-30(44-4)31-19-24(21)27(38)15-20-6-9-29(43-3)26(14-20)25-16-23(7-8-28(25)40)35(41)34-33-22(11-13-39(34)2)18-32(45-5)36(42)37(33)46-31/h6-9,14,16-19,27,34,40,42H,10-13,15H2,1-5H3/t27-,34+/m1/s1 |
InChI Key |
RUAKOEPLVVXTGN-YJNPBZNESA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)C(=O)[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)C(=O)C6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Pharmacological Activity Against D2 Dopamine Receptors
Key comparative data from reveal significant differences in potency among D2 receptor antagonists/agonists:
Key Findings :
- (S,R)-Pseudoxandrine hydrochloride is ~1,300-fold less potent than bromocriptine (Ki = 12.2 nM), a high-affinity D2 agonist used clinically for Parkinson’s disease and hyperprolactinemia.
- Its activity is comparable to other low-potency compounds like 3-cyclohexyl-1-propyl-piperidine hydrochloride (Ki = 14,400 nM) but significantly weaker than PD-135111 (IC50 = 436 nM) .
Structural Analogues and Physicochemical Properties
Hydrochloride Salts in Drug Design
Hydrochloride salts are commonly used to enhance solubility and stability. Examples from the evidence include:
- Oxycodone hydrochloride : A potent opioid with a complex fused-ring structure and a hydrochloride group improving bioavailability .
- Pseudoephedrine hydrochloride : A decongestant with stereochemical similarity to (S,R)-pseudoxandrine but distinct pharmacological effects (α-adrenergic agonist) .
- Ecgonine methylester-D3.HCl : A cocaine analog with deuterium labeling for analytical purposes, highlighting the role of hydrochloride salts in reference standards .
Structural Contrasts :
- (S,R)-Pseudoxandrine lacks the morphine-like backbone of oxycodone hydrochloride, instead featuring simpler aliphatic chains and aromatic groups.
Physicochemical and Analytical Considerations
- Analytical Methods : Techniques like HPLC with UV detection, as used for pseudoephedrine hydrochloride-related impurities, could apply to (S,R)-pseudoxandrine for purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
